Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-
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Overview
Description
3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
The synthesis of 3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are favored due to their efficiency and ability to form complex structures in a single step. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, it has applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to 3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine include other imidazo[1,2-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example, 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been studied for their acetylcholinesterase inhibitory activity and antioxidant properties . The uniqueness of 3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine lies in its specific biphenyl and N-methyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
787590-99-2 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21) |
InChI Key |
JOVAPRTWHJFAQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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